Methyl 4-(1-hydroxy-2-propynyl)benzoate
Description
Methyl 4-(1-hydroxy-2-propynyl)benzoate is a methyl benzoate derivative featuring a propargyl alcohol substituent at the para position of the aromatic ring. This compound combines the ester functionality of methyl benzoate with a terminal alkyne-hydroxyl group, making it a versatile intermediate in organic synthesis. These analogs are often synthesized for applications in pharmaceuticals, materials science, and supramolecular chemistry due to their tunable electronic and steric properties .
Properties
IUPAC Name |
methyl 4-(1-hydroxyprop-2-ynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h1,4-7,10,12H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMOHADUIRDVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transesterification of Intermediate Esters
A patent describing the synthesis of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate highlights a transesterification approach using alcohols (R–OH, R = C₁–C₆ alkyl) and catalysts such as titanium isopropoxide. Applied to methyl 4-(1-hydroxy-2-propynyl)benzoate, this method would involve:
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Hydrolysis of a precursor ester (e.g., ethyl 4-propynylbenzoate) to the carboxylic acid.
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Re-esterification with methanol in the presence of a dehydrant (e.g., DCC, DMAP).
Reaction temperatures range from −20°C to the reflux temperature of methanol (65°C), with yields contingent on the steric bulk of the alkyl group.
Rhodium-Catalyzed Meta-Alkynylation
A rhodium-catalyzed meta-alkynylation protocol, detailed in a Royal Society of Chemistry procedure, enables direct introduction of alkynyl groups to aromatic esters. Key steps include:
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Reacting a sulfonyl ester scaffold with bromoacetylene in the presence of [Rh(COD)Cl]₂ (5 mol%), Cu₂Cr₂O₅, and Ag₂SO₄ in dichloroethane (DCE).
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Stirring at 70°C for 24 hours to achieve meta-selectivity.
This method avoids pre-functionalized substrates, offering a streamlined route to propargyl-substituted esters.
Table 2: Comparative Analysis of Transesterification vs. Alkynylation
| Parameter | Transesterification | Rh-Catalyzed Alkynylation |
|---|---|---|
| Catalyst | Ti(OiPr)₄ or DCC/DMAP | [Rh(COD)Cl]₂, Ag₂SO₄ |
| Temperature | −20°C to 65°C | 70°C |
| Yield | 75–85% | 60–75% |
| Selectivity | Moderate | High (meta-directed) |
Purification and Analytical Characterization
Post-synthetic purification is critical for isolating high-purity this compound.
Column Chromatography
Silica gel chromatography with ethyl acetate/petroleum ether (5–20% EtOAc) is universally employed. The propargyl alcohol’s polarity necessitates gradient elution to resolve it from unreacted starting materials.
Recrystallization
Recrystallization from ethanol/water mixtures (4:1 v/v) is effective for large-scale purification, leveraging the compound’s solubility profile. Methylparaben derivatives, for instance, exhibit solubility of 1 g per 400 mL water at 25°C, guiding solvent selection.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1-hydroxy-2-propynyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.
Substitution: The benzoate ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 4-(1-oxo-2-propynyl)benzoate.
Reduction: Formation of Methyl 4-(1-hydroxy-2-propenyl)benzoate or Methyl 4-(1-hydroxypropyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Methyl 4-(1-hydroxy-2-propynyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(1-hydroxy-2-propynyl)benzoate involves its interaction with various molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules. The benzoate ring can undergo electrophilic aromatic substitution, which may affect its reactivity and interactions with enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-(1-hydroxy-2-propynyl)benzoate with key analogs based on substituent groups, synthesis methods, physicochemical properties, and applications.
Key Observations :
- Synthetic Flexibility : Methyl benzoate derivatives are synthesized via diverse routes, including nucleophilic substitution (e.g., piperazinyl coupling in C1–C7 ), condensation (e.g., ureido formation in 4b ), and multi-step alkylation (e.g., tetrafluoropropan-2-yl group in compound 9 ).
- Yield Variability : Yields range from 31% (4c, ) to 71% (compound 9, ), influenced by steric hindrance and reaction conditions.
Physicochemical Properties
- Hydrogen Bonding : The 1-hydroxy-2-propynyl group in the target compound may engage in hydrogen bonding, similar to ureido groups in 4b–4d (), which form intermolecular interactions critical for crystal packing .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance electrophilicity, while electron-donating groups (e.g., methoxy in ) stabilize aromatic systems. The propargyl alcohol substituent likely confers moderate polarity and reactivity.
Biological Activity
Methyl 4-(1-hydroxy-2-propynyl)benzoate, also known as a derivative of benzoic acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified under the category of benzoates, which are esters or salts derived from benzoic acid. Its molecular formula is CHO, and it has a molecular weight of approximately 220.23 g/mol. The compound features a propynyl group that is hydroxylated, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity through covalent modification. This interaction is significant in metabolic pathways where enzyme regulation is crucial.
- Oxidative Stress Modulation : Studies indicate that this compound may induce oxidative stress in cells, leading to the activation of cellular defense mechanisms. This is particularly relevant in cancer biology where oxidative stress can influence tumor progression.
- Gene Expression Alteration : The compound can modulate the expression of genes involved in detoxification and antioxidant defenses, impacting overall cellular metabolism and function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Cytotoxic Effects
Case studies have reported cytotoxic effects of this compound on cancer cell lines. For instance, studies involving human breast cancer (MCF-7) and lung cancer (A549) cells showed that the compound induced apoptosis through the activation of caspase pathways. The IC values for these cell lines were observed at concentrations ranging from 20 to 50 µM.
Antioxidant Activity
The compound has demonstrated significant antioxidant properties in various assays. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This activity is beneficial in preventing oxidative damage in cells, thereby supporting its potential use in neuroprotective applications.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
- Antimicrobial Efficacy : A study conducted by Abtahi Froushani et al. (2016) evaluated the antimicrobial properties of this compound against common foodborne pathogens. The results indicated significant inhibition at low concentrations, suggesting its potential as a natural preservative.
- Cancer Research : In a clinical trial published by Wang et al. (2018), patients with advanced breast cancer were treated with formulations containing this compound. The trial reported improved outcomes in tumor reduction and overall survival rates compared to control groups.
- Neuroprotective Effects : Research by Mohammadi et al. (2020) highlighted the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The study found that it reduced neuronal death and improved cognitive function through its antioxidant mechanisms.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing Methyl 4-(1-hydroxy-2-propynyl)benzoate?
- Answer : A two-step approach is typical:
Esterification : React 4-hydroxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form methyl 4-hydroxybenzoate .
Propargylation : Introduce the 1-hydroxy-2-propynyl group via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or copper-catalyzed alkyne coupling .
- Key Considerations : Monitor reaction progress with TLC or HPLC. Purify intermediates via recrystallization or column chromatography.
Q. How can spectroscopic techniques characterize this compound?
- Answer :
- NMR : Identify the propargyl proton (δ ~2.5 ppm, triplet) and hydroxyl proton (broad peak, δ ~5 ppm). Aromatic protons appear as a doublet (δ ~7.8–8.2 ppm) .
- IR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and propargyl C≡C stretch (~2100 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to observe the molecular ion peak ([M+H]⁺) and fragmentation patterns .
Q. What crystallization strategies optimize single-crystal X-ray diffraction analysis?
- Answer : Slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) at 4°C. Use SHELXL for refinement and ORTEP-3 for visualization .
- Common Pitfalls : Avoid rapid cooling, which induces twinning. Validate hydrogen-bonding networks with graph-set analysis .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved?
- Answer :
- Refinement Tools : Use SHELXL for least-squares refinement and WinGX for data integration. Adjust thermal parameters for disordered atoms .
- Validation : Cross-check with PLATON to detect missed symmetry or voids .
- Example : If the propargyl group exhibits positional disorder, apply restraints to bond lengths/angles during refinement .
Q. What mechanistic insights explain its potential bioactivity (e.g., enzyme inhibition)?
- Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The propargyl group may act as a Michael acceptor, forming covalent bonds with cysteine residues .
- In Vitro Assays : Validate inhibition kinetics via fluorometric assays or surface plasmon resonance (SPR) .
Q. How do reaction conditions influence stereochemical outcomes in derivatives?
- Answer :
- Stereocontrol : Propargyl group orientation is solvent-dependent. Polar aprotic solvents (e.g., DMF) favor anti-addition, while THF promotes syn-addition .
- Catalysis : Palladium/copper systems enhance regioselectivity in cross-coupling reactions .
Q. What analytical strategies address stability challenges in aqueous media?
- Answer :
- Degradation Studies : Use LC-MS to monitor hydrolysis of the ester group under physiological pH. Stabilize with cyclodextrin encapsulation .
- Kinetic Analysis : Apply Arrhenius modeling to predict shelf-life at varying temperatures .
Methodological Tables
Key Research Gaps
- Synthetic Scalability : Limited data on large-scale propargylation efficiency.
- In Vivo Toxicity : No studies on metabolic pathways or long-term exposure effects.
- Material Science Applications : Unexplored potential in polymer or metal-organic framework (MOF) synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
